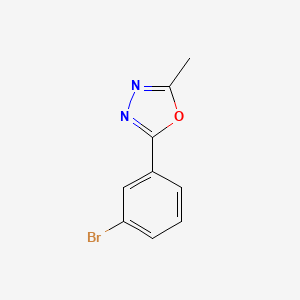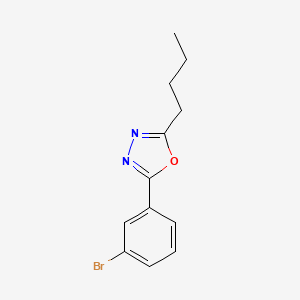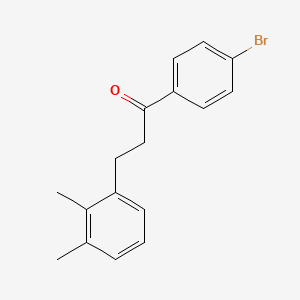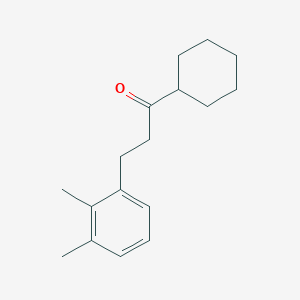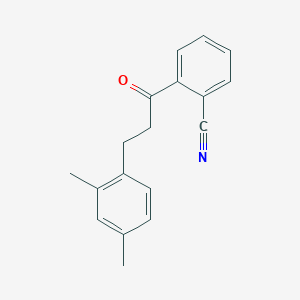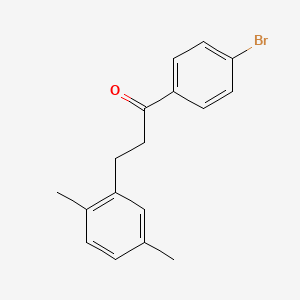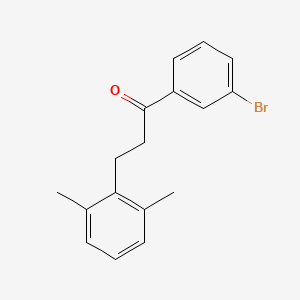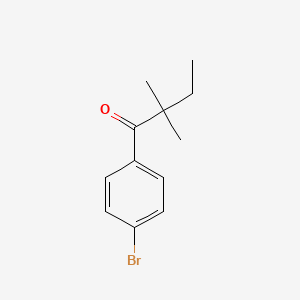
4'-Bromo-2,2-diméthylbutyrophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C12H15BrO. It is a brominated derivative of butyrophenone, characterized by the presence of a bromine atom at the para position of the phenyl ring and two methyl groups at the alpha position of the butyrophenone structure . This compound is often used in organic synthesis and research due to its unique chemical properties.
Applications De Recherche Scientifique
4’-Bromo-2,2-dimethylbutyrophenone is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2-dimethylbutyrophenone typically involves the bromination of 2,2-dimethylbutyrophenone. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the para position.
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2,2-dimethylbutyrophenone can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Bromo-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of aryl ethers or amines.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in the presence of a solvent such as ethanol.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of aryl ethers or amines.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
4-Bromo-2,5-dimethoxyphenethylamine: A psychedelic compound with different pharmacological properties.
4-Bromo-2,2-dimethylpropiophenone: Similar structure but with different substituents on the phenyl ring.
Uniqueness: 4’-Bromo-2,2-dimethylbutyrophenone is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFOLPFYOXBNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642431 |
Source


|
| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-37-2 |
Source


|
| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
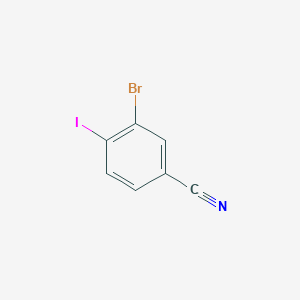
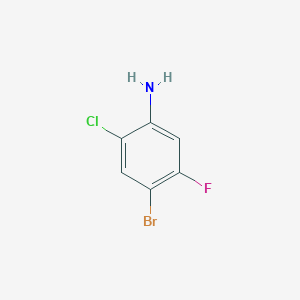
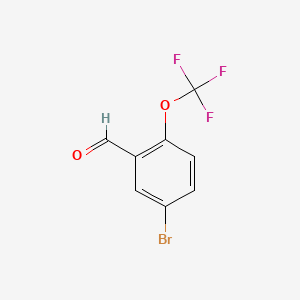
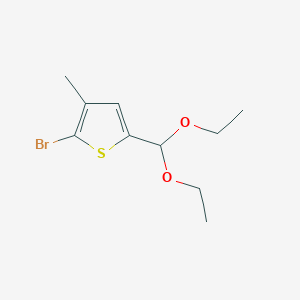
![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
